2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene
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Overview
Description
2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzene, characterized by the presence of ethoxy, difluoro, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene typically involves a multi-step process:
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and fluoro), the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as FeCl3 or AlCl3.
Reduction: Hydrogen gas with a metal catalyst (Pd/C, PtO2).
Nucleophilic Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 2-Ethoxy-1,3-difluoro-4-methyl-5-aminobenzene.
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-ethoxy-1,3-difluoro-4-methyl-5-thiolbenzene.
Scientific Research Applications
2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Research into its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1,4-Difluoro-2-methyl-5-nitrobenzene
- 2,5-Difluoro-4-nitrotoluene
- 2-Ethoxy-1,3-difluoro-4-nitrobenzene
Uniqueness
2-Ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups, along with difluoro substitution, makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-1,3-difluoro-4-methyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-3-15-9-6(10)4-7(12(13)14)5(2)8(9)11/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLAPXMLHVYSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)C)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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